REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[O-:13].[N+:14]([O-])([OH:16])=[O:15]>>[Cl:6][C:7]1[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:9][N+:8]=1[O-:13]
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Name
|
|
Quantity
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1.5 L
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Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1058 g
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Type
|
reactant
|
Smiles
|
ClC1=[N+](C=CC=C1)[O-]
|
Name
|
|
Quantity
|
590 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
With stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture temperature was maintained at 5°-10° C.
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Type
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ADDITION
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Details
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Upon completion of addition the reaction mixture
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Type
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TEMPERATURE
|
Details
|
the source of heat
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Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 115° C
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Type
|
TEMPERATURE
|
Details
|
where it was maintained for four hours with an external heat source
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
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Details
|
The resultant solid was collected by filtration
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Type
|
WASH
|
Details
|
washed three times by suspension in three one-liter portions of water
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Type
|
CUSTOM
|
Details
|
The solid was dried
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 715 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |